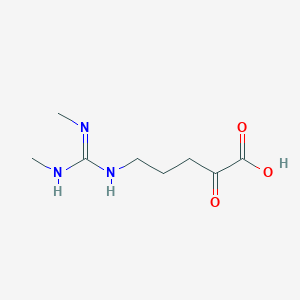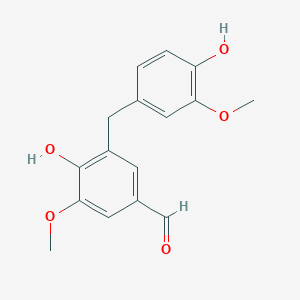
Isotrazodon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isotrazodone is a trazodone derivative that has gained attention in recent years due to its potential as a therapeutic agent. It is a psychoactive compound that has been shown to have anxiolytic, antidepressant, and sedative effects. In
Wissenschaftliche Forschungsanwendungen
Behandlung der Major Depression (MDD)
Isotrazodon wurde zur Behandlung der Major Depression (MDD) eingesetzt. Eine Studie verglich die Wirksamkeit von this compound in einer Retardformulierung mit SSRIs bei der Behandlung der MDD {svg_1}. Die Ergebnisse zeigten, dass this compound wirksamer war als SSRIs bei der Reduzierung der Schwere von Schlaflosigkeit und Depression {svg_2}.
Behandlung von Schlaflosigkeit
Es wurde festgestellt, dass this compound aufgrund seiner Antagonismus gegenüber H1-histaminergen und alpha1-adrenergen Rezeptoren eine schlaffördernde Wirkung hat {svg_3}. Dies macht es nützlich bei der Behandlung von Schlaflosigkeit, insbesondere bei Patienten mit MDD {svg_4}.
Behandlung von Angstzuständen
Neben seiner antidepressiven Wirkung hat sich this compound als wirksam bei der Behandlung von Angstzuständen erwiesen {svg_5}. Dies ist besonders vorteilhaft für Patienten mit MDD, die oft auch unter Angstzuständen leiden {svg_6}.
Expression des neurotrophen Faktors
Es wurde festgestellt, dass eine chronische Behandlung mit this compound die Expression neurotropher Faktoren im Gehirn erhöht {svg_7}. Diese Faktoren sind am Wachstum, Überleben und der Differenzierung von Neuronen beteiligt, und ihre erhöhte Expression könnte zu den antidepressiven Wirkungen von this compound beitragen {svg_8}.
Expression des circadianen Rhythmus-Gens
Es wurde festgestellt, dass this compound die Expression von Genen des circadianen Rhythmus beeinflusst {svg_9}. Diese Gene sind an der Pathophysiologie der Depression beteiligt, und ihre veränderte Expression könnte zu den therapeutischen Wirkungen von this compound beitragen {svg_10}.
Kontrolle der Agitation bei Alzheimer-Krankheit
This compound ist auch nützlich bei der Kontrolle der Agitation bei Alzheimer-Krankheit {svg_11}. Dies ist besonders wichtig, da Agitation ein häufiges und belastendes Symptom bei Alzheimer-Krankheit ist {svg_12}.
Wirkmechanismus
Target of Action
Isotrazodone, also known as Trazodone, is a triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants . It primarily targets various receptors, including certain histamine, serotonin, and adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Mode of Action
Isotrazodone interacts with its targets in a unique way. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . Despite being frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms are also involved .
Biochemical Pathways
Isotrazodone affects various biochemical pathways. It has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This disruption of sterol biosynthesis can have significant effects on brain development . Additionally, it has been reported that Isotrazodone regulates neurotrophic/growth factors and mitogen-activated protein kinases .
Pharmacokinetics
The pharmacokinetics of Isotrazodone involves its absorption, distribution, metabolism, and excretion (ADME) properties . . It’s worth noting that these properties play a crucial role in the drug’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of Isotrazodone’s action are multifaceted. It has been found to increase 7-DHC and decrease desmosterol levels in brain tissue . This can potentially affect neurodevelopment, especially when the unborn child is of DHCR7+/− genotype . Additionally, Isotrazodone has been found to decrease pro-inflammatory mediator release and modulate trophic and transcription factor mRNA expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isotrazodone. For instance, organisms must adapt to changes in their environment to maintain homeostasis in respect to the chemical environment . This adaptation mechanism can influence how Isotrazodone is processed in the body.
Safety and Hazards
Trazodone may cause a serious condition called serotonin syndrome if taken together with some medicines . Common side effects include dry mouth, blurred vision, drowsiness, fatigue, vomiting, and dizziness . More serious side effects may include suicide, mania, irregular heart rate, and pathologically prolonged erections .
Biochemische Analyse
Biochemical Properties
Isotrazodone plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of Isotrazodone is with the serotonin transporter, where it inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, Isotrazodone binds to serotonin receptors, including 5-HT2A and 5-HT2C receptors, acting as an antagonist. This interaction helps in modulating mood and anxiety levels. Isotrazodone also interacts with histamine H1 receptors and alpha-1 adrenergic receptors, contributing to its sedative and anxiolytic effects .
Cellular Effects
Isotrazodone exerts various effects on different types of cells and cellular processes. In neuronal cells, Isotrazodone enhances serotonin signaling, which can lead to improved mood and reduced anxiety. It influences cell signaling pathways by modulating the activity of serotonin receptors and transporters. Isotrazodone also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, it impacts cellular metabolism by influencing the production and utilization of neurotransmitters .
Molecular Mechanism
The molecular mechanism of Isotrazodone involves several key interactions at the molecular level. Isotrazodone binds to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft. This action enhances serotonin signaling and contributes to its antidepressant effects. Additionally, Isotrazodone acts as an antagonist at 5-HT2A and 5-HT2C receptors, which helps in reducing anxiety and improving mood. It also interacts with histamine H1 receptors and alpha-1 adrenergic receptors, leading to its sedative and anxiolytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Isotrazodone have been observed to change over time. Isotrazodone is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that Isotrazodone maintains its efficacy in modulating serotonin levels for several hours after administration. Long-term studies have indicated that Isotrazodone can have sustained effects on cellular function, particularly in terms of neurotransmitter regulation and gene expression .
Dosage Effects in Animal Models
The effects of Isotrazodone vary with different dosages in animal models. At low to moderate doses, Isotrazodone exhibits anxiolytic and antidepressant effects by enhancing serotonin signaling. At higher doses, it can lead to adverse effects such as sedation, hypotension, and serotonin syndrome. Threshold effects have been observed, where the therapeutic effects plateau beyond a certain dosage, and higher doses do not necessarily result in increased efficacy .
Metabolic Pathways
Isotrazodone is metabolized primarily in the liver through the action of cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. The primary metabolic pathway involves hydroxylation, N-oxidation, and N-dealkylation. The major metabolites of Isotrazodone include m-chlorophenylpiperazine (mCPP), which retains some pharmacological activity. The metabolic pathways of Isotrazodone are crucial for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
Isotrazodone is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. Isotrazodone crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. It binds to plasma proteins, which facilitates its transport in the bloodstream. The distribution of Isotrazodone is influenced by its lipophilicity and its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of Isotrazodone is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. It is directed to these compartments through specific targeting signals and post-translational modifications. The localization of Isotrazodone within synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake. Additionally, Isotrazodone may undergo post-translational modifications that influence its activity and function within the cell .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Isotrazodone involves the condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid followed by reduction and cyclization.", "Starting Materials": [ "2-amino-5-chlorobenzophenone", "2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Condensation of 2-amino-5-chlorobenzophenone with 2-amino-2,3-dihydro-1,4-benzodioxin-5-carboxylic acid in ethanol and water in the presence of sodium hydroxide to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid.", "Step 2: Reduction of the carboxylic acid group in 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]acetic acid with sodium borohydride in ethanol and water in the presence of hydrochloric acid to form 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol.", "Step 3: Cyclization of 2-[3-(2-amino-5-chlorophenyl)-1,2-benzisoxazol-5-yl]ethanol in ethanol and water in the presence of hydrochloric acid to form Isotrazodone." ] } | |
CAS-Nummer |
157072-18-9 |
Molekularformel |
C₁₉H₂₂ClN₅O |
Molekulargewicht |
371.86 |
Synonyme |
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1'-Hydroxy-7'-methoxy-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-naphthalen]-1'-yl)acetonitrile](/img/structure/B1145274.png)


